1-(3,5-Difluorophenyl)butane-1,3-dione
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Overview
Description
1-(3,5-Difluorophenyl)butane-1,3-dione is an organic compound with the molecular formula C10H8F2O2 It is a derivative of butane-1,3-dione, where two fluorine atoms are substituted at the 3 and 5 positions of the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-Difluorophenyl)butane-1,3-dione typically involves the reaction of 3,5-difluorobenzaldehyde with acetylacetone in the presence of a base such as sodium ethoxide. The reaction proceeds via a Claisen-Schmidt condensation, followed by cyclization to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
1-(3,5-Difluorophenyl)butane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the diketone to diols or alcohols.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atoms.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Diols or alcohols.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3,5-Difluorophenyl)butane-1,3-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of new materials with unique properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of 1-(3,5-Difluorophenyl)butane-1,3-dione involves its interaction with molecular targets such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and specificity by forming strong hydrogen bonds and van der Waals interactions with the target molecules. This can lead to inhibition or modulation of the target’s activity, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 1-(3,5-Difluorophenyl)ethanone
- 1-(3,5-Difluorophenyl)propan-1-one
- 1-(3,5-Difluorophenyl)butan-1-one
Uniqueness
1-(3,5-Difluorophenyl)butane-1,3-dione is unique due to its specific substitution pattern and the presence of two carbonyl groups. This structure imparts distinct chemical reactivity and biological activity compared to other similar compounds. The presence of fluorine atoms also enhances its stability and lipophilicity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H8F2O2 |
---|---|
Molecular Weight |
198.17 g/mol |
IUPAC Name |
1-(3,5-difluorophenyl)butane-1,3-dione |
InChI |
InChI=1S/C10H8F2O2/c1-6(13)2-10(14)7-3-8(11)5-9(12)4-7/h3-5H,2H2,1H3 |
InChI Key |
AICYNPVQTZAGPY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(=O)C1=CC(=CC(=C1)F)F |
Origin of Product |
United States |
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